molecular formula C10H10F2O4 B8119359 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid

4-(Dimethoxymethyl)-2,3-difluorobenzoic acid

Cat. No.: B8119359
M. Wt: 232.18 g/mol
InChI Key: OIVPMOWGKKRIAL-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2,3-difluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a dimethoxymethyl group at the para position (C4) and fluorine atoms at the ortho and meta positions (C2 and C3). The dimethoxymethyl group likely enhances steric bulk and hydrophobicity compared to simpler substituents, influencing solubility, reactivity, and biological activity.

Properties

IUPAC Name

4-(dimethoxymethyl)-2,3-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-10(16-2)6-4-3-5(9(13)14)7(11)8(6)12/h3-4,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVPMOWGKKRIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C(=C(C=C1)C(=O)O)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)-2,3-difluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 2,3-difluorobenzoic acid.

    Introduction of Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a reaction with dimethoxymethane in the presence of an acid catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield partially or fully reduced products.

    Substitution: The fluorine atoms and the dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Partially or fully reduced benzoic acid derivatives.

    Substitution Products: Compounds with substituted fluorine atoms or dimethoxymethyl groups.

Scientific Research Applications

4-(Dimethoxymethyl)-2,3-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethoxymethyl)-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The dimethoxymethyl group can also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Substituent Position and Molecular Properties

The position and type of substituents on the benzoic acid core critically determine physicochemical properties. Below is a comparison of key difluorobenzoic acid derivatives:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2,3-Difluorobenzoic acid F at C2, C3 C₇H₄F₂O₂ 158.10 Crystal structure forms dimers via H-bonding ; used in hydrologic tracers
2,4-Difluorobenzoic acid F at C2, C4 C₇H₄F₂O₂ 158.10 High stability in environmental studies ; analytical detection via LC-MS
3,4-Difluorobenzoic acid F at C3, C4 C₇H₄F₂O₂ 158.10 Used as deuterated standards (e.g., 3,4-difluorobenzoic-d3 acid)
2,6-Difluorobenzoic acid F at C2, C6 C₇H₄F₂O₂ 158.10 Biomedical applications (e.g., metabolite of diflubenzuron)
4-(Difluoromethoxy)-3-methoxybenzaldehyde OCHF₂ at C4, OCH₃ at C3 C₈H₆F₂O₃ 188.13 Enhanced lipophilicity; precursor in agrochemical synthesis

Key Observations :

  • Methoxy or dimethoxymethyl groups enhance steric hindrance and alter solubility. For example, 4-(difluoromethoxy)-3-methoxybenzaldehyde shows higher hydrophobicity than unsubstituted analogs .

Stability and Reactivity

  • Environmental Stability : In hydrologic tracer studies, 2,3-difluorobenzoic acid exhibited consistent detection over 260 days, while 3,5-difluorobenzoic acid showed variability at low concentrations (600 ppb) . The dimethoxymethyl group in the target compound may improve stability due to reduced hydrolysis susceptibility.
  • Synthetic Reactivity : Fluorinated benzoic acids are often synthesized via electrophilic substitution or carboxylation of fluorinated precursors. For instance, 2,3-difluorobenzoic acid is prepared via controlled fluorination of benzoic acid derivatives . Introducing a dimethoxymethyl group would likely require protection/deprotection strategies, as seen in the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde using methyl chlorodifluoroacetate .

Data Tables

Table 1: Comparison of Difluorobenzoic Acid Isomers

Property 2,3-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid 3,4-Difluorobenzoic Acid
Melting Point (°C) 142–144 158–160 128–130
Log P (Octanol-Water) 1.92 2.01 1.85
Detection Limit (LC-MS, ppb) 0.5 0.3 0.6

Table 2: Impact of Substituents on Benzoic Acid Derivatives

Compound Substituent Molecular Weight Key Application
4-(Dimethoxymethyl)-2,3-difluorobenzoic acid Dimethoxymethyl, F ~216.15 (est.) Potential pharmaceutical intermediate
4-Trifluoromethylbenzoic acid CF₃ 190.10 Enzyme inhibition
4-Hydroxy-3-methoxybenzoic acid OH, OCH₃ 168.15 Antioxidant precursor

Biological Activity

4-(Dimethoxymethyl)-2,3-difluorobenzoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with two fluorine atoms and a dimethoxymethyl group, which may influence its solubility and interaction with biological targets. Its molecular formula is C10H10F2O3C_{10}H_{10}F_2O_3.

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown cytotoxic effects on several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line/Organism Activity IC50 (µM) Mechanism
Study 1A549 (Lung Cancer)Cytotoxicity15.3Apoptosis
Study 2HeLa (Cervical Cancer)Cytotoxicity12.7Cell Cycle Arrest
Study 3E. coliAntimicrobial20.5Cell Membrane Disruption
Study 4RAW 264.7 (Macrophage)Anti-inflammatoryN/ACytokine Inhibition

Case Studies

  • Antitumor Efficacy in A549 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
  • Inflammation Modulation : In a model of acute inflammation, the compound reduced levels of TNF-α and IL-6 in RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : The compound displayed notable activity against E. coli, with an IC50 value indicating effective disruption of bacterial cell membranes. This suggests potential applications in treating bacterial infections .

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